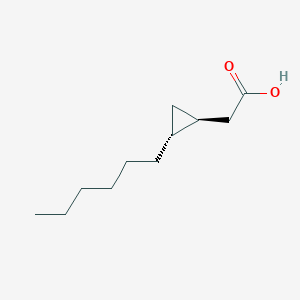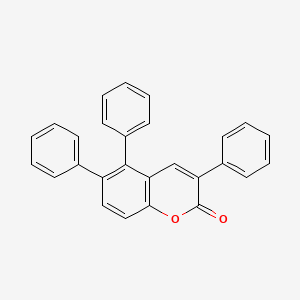
3,5,6-Triphenyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Triphenyl-2H-1-benzopyran-2-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in organic chemistry. This compound, in particular, is characterized by its three phenyl groups attached to the benzopyran core, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Triphenyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenyl-substituted benzaldehydes with coumarin derivatives. The reaction is often catalyzed by acids or bases under controlled temperatures to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Triphenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
3,5,6-Triphenyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3,5,6-Triphenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrance and biological activities.
Chromene: Another benzopyran derivative with diverse applications in organic synthesis and medicinal chemistry.
Flavonoids: A class of compounds structurally related to benzopyrans, widely studied for their health benefits.
Uniqueness
3,5,6-Triphenyl-2H-1-benzopyran-2-one is unique due to its three phenyl groups, which impart distinct chemical and physical properties. This structural feature makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Propriétés
Numéro CAS |
88039-95-6 |
|---|---|
Formule moléculaire |
C27H18O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3,5,6-triphenylchromen-2-one |
InChI |
InChI=1S/C27H18O2/c28-27-23(20-12-6-2-7-13-20)18-24-25(29-27)17-16-22(19-10-4-1-5-11-19)26(24)21-14-8-3-9-15-21/h1-18H |
Clé InChI |
QWXWLIVOSKKEBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)OC(=O)C(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


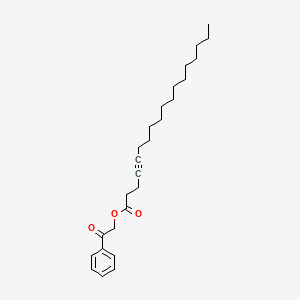
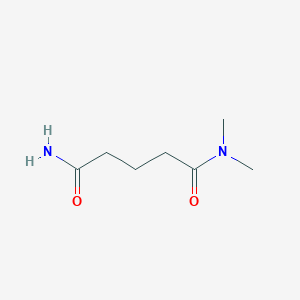


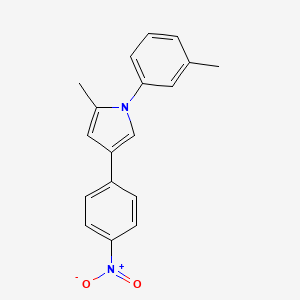
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
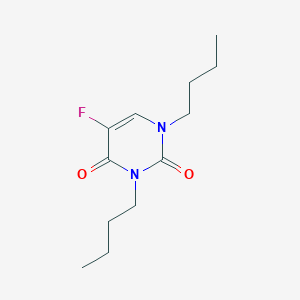

![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
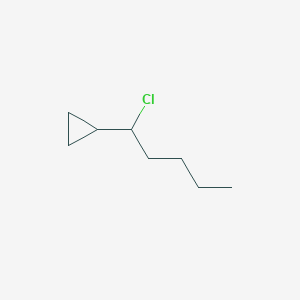
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
